N,N-Dimethylz-DL-alaninamide

Beschreibung

N,N-Dimethyl-DL-alaninamide is a synthetic alanine derivative characterized by two methyl groups attached to the amino nitrogen and an amide functional group replacing the carboxylic acid of alanine. Key features include:

- Molecular formula: C₅H₁₂N₂O (calculated).

- Functional groups: N,N-dimethylated amine, amide.

- Stereochemistry: Racemic (DL) mixture, indicating equal parts D- and L-enantiomers.

This compound is hypothesized to exhibit altered solubility, stability, and reactivity compared to its carboxylic acid counterparts due to the amide group and methyl substitutions.

Eigenschaften

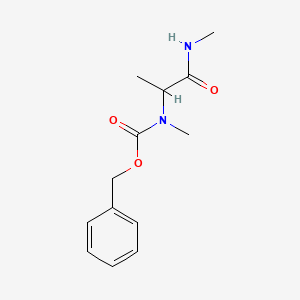

Molekularformel |

C13H18N2O3 |

|---|---|

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

benzyl N-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C13H18N2O3/c1-10(12(16)14-2)15(3)13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,16) |

InChI-Schlüssel |

DXUPTQLZRHSQFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NC)N(C)C(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von N,N-Dimethyl-DL-alaninamid beinhaltet typischerweise die Reaktion von Alaninamid mit Dimethylamin unter kontrollierten Bedingungen. Ein gängiges Verfahren ist die Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von N,N-Dimethyl-DL-alaninamid unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten. Der Prozess beinhaltet das kontinuierliche Mischen der Reaktanten und die Entfernung von Nebenprodukten, wodurch eine effizientere Synthese gewährleistet wird .

Analyse Chemischer Reaktionen

Reaktionstypen

N,N-Dimethyl-DL-alaninamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Dimethylaminogruppe durch andere Nucleophile ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreiem Ether oder Tetrahydrofuran (THF) unter inerter Atmosphäre durchgeführt.

Substitution: Verschiedene Nucleophile wie Halogenide oder Amine; Reaktionen werden in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung von substituierten Amiden oder anderen Derivaten

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

N,N-Dimethylz-DL-alaninamide has been studied for its potential role as a neurotransmitter or neuromodulator. Its structural similarity to other amino acids involved in neurotransmission suggests that it may influence synaptic transmission and neuronal excitability. Research indicates its interaction with neurotransmitter receptors, which could have implications for treating neurological disorders.

Case Study : A study demonstrated that this compound could modulate the activity of glutamate transporters, enhancing glutamate uptake in neuronal cultures. This modulation is crucial for maintaining synaptic homeostasis and could provide therapeutic avenues for conditions like epilepsy .

Metabolic Regulation

The compound may also play a role in metabolic pathways associated with energy production and protein synthesis. Its ability to influence enzyme activity related to amino acid metabolism emphasizes its potential as a metabolic regulator.

Data Table: Comparison of Metabolic Effects

| Compound Name | Effect on Metabolism | Reference |

|---|---|---|

| This compound | Enhances glutamate uptake | |

| L-Alanine | Precursor for glucose production | |

| N,N-Dimethyl-L-Alanine | Building block in peptide synthesis |

Organic Synthesis

The versatility of this compound in organic synthesis is notable. It serves as a building block for the modification of amino acids and can be utilized in various reactions to create complex molecules.

Synthesis Methods : Several methods exist for synthesizing this compound, including:

- Reaction of alanine derivatives with dimethylamine.

- Coupling reactions using coupling agents like DCC (dicyclohexylcarbodiimide) to form amide bonds.

This compound exhibits significant biological activities relevant to pharmacology and biochemistry. Its potential effects on neurotransmitter systems and metabolic pathways highlight its importance in research.

Case Study : In vitro studies have shown that this compound can enhance the activity of certain enzymes involved in amino acid metabolism, suggesting its utility in metabolic disorders.

Wirkmechanismus

The mechanism of action of N,N-Dimethylz-DL-alaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-L-alanine (CAS 2812-31-9)

N-Methyl-DL-alanine (CAS 3913-67-5)

N-Acetyl-DL-alanine

N-Acetylalanine N-methylamide (MDL MFCD00038238)

- Molecular formula : C₆H₁₂N₂O₂.

- Key differences: Combines acetylated amine and methylamide (-CONHCH₃) groups. Increased hydrophobicity compared to N,N-Dimethyl-DL-alaninamide. Applications: Potential use in peptide mimetics or stability studies ().

Data Table: Comparative Analysis of Alanine Derivatives

Research Findings and Implications

Solubility and Reactivity

- Amide vs. Carboxylic Acid : The amide group in N,N-Dimethyl-DL-alaninamide reduces acidity (pKa ~0.5 for amide protons) and enhances hydrogen-bonding capacity compared to carboxylic acids. This may improve solubility in polar aprotic solvents like DMF ().

Biologische Aktivität

N,N-Dimethylz-DL-alaninamide is a compound of significant interest due to its biological activities and potential therapeutic applications. This article reviews the compound's biological activity, including its metabolic pathways, physiological roles, and implications in various biological systems.

Chemical Structure and Properties

This compound is a derivative of alanine, characterized by the presence of two methyl groups attached to the nitrogen atom. Its chemical formula is . The structural configuration allows it to participate in various biochemical reactions, influencing its biological activity.

Metabolism and Physiological Role

The metabolism of this compound involves its conversion into other biologically active compounds. Research indicates that it can be metabolized into N,N-dimethylglycine (DMG) , which has been shown to play a role in osmotic regulation and cellular stress responses. DMG acts as an osmoprotectant in various organisms, helping them cope with high salinity and thermal stress conditions .

Enzymatic Pathways

The enzymatic pathways involving this compound include:

- Conversion to DMG : This process is facilitated by specific enzymes such as dimethylglycine dehydrogenase (DMGDH), which has been characterized in studies involving Chromohalobacter salexigens. The enzyme exhibits dual coenzyme specificity, preferring NAD+ over NADP+ and operates optimally at pH 7.0 and 60°C .

- Catabolism : The catabolism of DMG results in the release of ammonium ions, which can be utilized by the organism for nitrogen metabolism. This pathway is crucial for organisms under osmotic stress, as it helps maintain nitrogen balance within cells .

Osmoprotective Effects

This compound has demonstrated osmoprotective effects in various studies:

- In Yersinia enterocolitica, the presence of DMG alleviated the adverse effects of salinity on growth, showing about 90% efficacy compared to glycine betaine .

- In Bacillus subtilis, exogenous DMG uptake improved osmotic and thermal tolerance under stressful environmental conditions .

Clinical Applications

Research has explored the potential therapeutic applications of this compound in treating metabolic disorders and enhancing cellular resilience. For instance:

- Contracture Treatment : A patent outlines methods for treating contractures using formulations that may involve compounds like this compound, highlighting its potential role in muscle relaxation and recovery from ischemic conditions .

- Neoplasia Disorders : Studies suggest that combinations involving matrix metalloproteinase inhibitors with compounds like this compound could enhance treatment efficacy for various neoplasia disorders while minimizing adverse effects associated with higher dosages .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.